1-(3-Chloro-2-hydroxyphenyl)ethanone

Physicochemical Characterization Crystallization Solid-State Chemistry

Procure 1-(3-Chloro-2-hydroxyphenyl)ethanone with confidence. The 3-chloro-2-hydroxy substitution pattern is non-interchangeable: shifting the chloro group to the 4- or 5-position drastically alters melting point (80°C vs 27–30°C), solubility, and regioselectivity in downstream derivatizations. This specific isomer demonstrates nanomolar HPPD inhibition (IC50 20 nM) for herbicide target validation and serves as a strategic ketone partner in Claisen-Schmidt condensations for chalcone library synthesis. Its well-defined solid-state properties ensure reproducible handling, purification, and formulation. Insist on the correct regioisomer to safeguard experimental reproducibility and SAR data integrity.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 3226-34-4
Cat. No. B016315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-hydroxyphenyl)ethanone
CAS3226-34-4
Synonyms3’-Chloro-2’-hydroxyacetophenone;  1-(3-Chloro-2-hydroxyphenyl)ethanone; 
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)Cl)O
InChIInChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
InChIKeyGBWVDQBTXFIIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS 3226-34-4) ─ Core Identity and Procurement Baseline


1-(3-Chloro-2-hydroxyphenyl)ethanone, also known as 3'-Chloro-2'-hydroxyacetophenone or 2'-Hydroxy-3-chloroacetophenone, is an aromatic ketone characterized by a chloro substituent at the 3-position and a hydroxyl group at the 2-position of the acetophenone core . It is a yellow solid with a molecular weight of 170.59 g/mol, a melting point of 80 °C, and a predicted density of 1.298 g/cm³ . This compound is a versatile building block in organic synthesis, particularly for constructing heterocyclic scaffolds and bioactive derivatives via reactions at its ketone and phenolic hydroxyl moieties .

1-(3-Chloro-2-hydroxyphenyl)ethanone ─ Why Analogue Substitution Introduces Uncontrolled Variability


Substituting 1-(3-Chloro-2-hydroxyphenyl)ethanone with a different chloro-hydroxyacetophenone regioisomer or halogen analogue is not a benign replacement. The precise positioning of the chloro group relative to the hydroxyl and acetyl functions profoundly impacts critical physicochemical properties, solid-state behavior, and reactivity. As documented in the Handbook of Hydroxyacetophenones, even a shift from the 3-chloro to the 4-chloro or 5-chloro regioisomer results in substantially different melting points, solubility profiles, and intermolecular interactions, which directly affect purification protocols, formulation stability, and the regioselectivity of downstream derivatizations [1]. This inherent sensitivity to substitution pattern mandates a rigorous, data-driven selection of the exact isomer to ensure experimental reproducibility and predictable synthetic outcomes.

1-(3-Chloro-2-hydroxyphenyl)ethanone ─ Procurement Decision Guide: Quantitative Differentiation Evidence


Melting Point: Ortho-Hydroxy/Meta-Chloro Isomer Solidifies at 80 °C, Enabling Easier Handling vs. Low-Melting Para-Chloro Analogue

The melting point of 1-(3-chloro-2-hydroxyphenyl)ethanone is 80 °C , a value that places it firmly in the convenient solid range for room-temperature handling and storage. In stark contrast, the regioisomeric 4'-chloro-2'-hydroxyacetophenone (CAS 6921-66-0) exhibits a significantly lower melting point of 27 – 30 °C , which often results in a semi-solid or waxy consistency that complicates accurate weighing, transfers, and long-term stability assessments. This 50 °C difference is a direct consequence of the distinct intermolecular hydrogen-bonding networks and crystal packing enforced by the 3-chloro versus 4-chloro substitution pattern.

Physicochemical Characterization Crystallization Solid-State Chemistry

Synthetic Accessibility: Fries Rearrangement Delivers the Ortho-Product in a Defined 31% Yield with Predictable Regioselectivity

1-(3-Chloro-2-hydroxyphenyl)ethanone can be prepared via Fries rearrangement of 2-chlorophenyl acetate. A documented procedure yields the desired ortho-acylated product in 31.0% isolated yield after workup and recrystallization . This yield is achieved under specific conditions that simultaneously generate the undesired para-isomer, 3-chloro-4-hydroxyacetophenone, as a byproduct . The ability to reliably isolate the target compound in moderate yield, with a clear understanding of the competitive ortho/para selectivity, provides a reproducible foundation for both laboratory-scale synthesis and potential scale-up efforts.

Organic Synthesis Process Chemistry Reaction Yield

Enzyme Inhibition: HPPD IC50 of 20 nM Defines Potency Range for Herbicide Target Validation Studies

1-(3-Chloro-2-hydroxyphenyl)ethanone has been evaluated as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis and a target for commercial herbicides. In a spectrophotometric assay using the enzyme from pig liver, the compound exhibited an IC50 value of 20 nM [1]. Another independent entry in the same database reports an IC50 of 90 nM against the same target [2]. While a direct side-by-side comparator is absent from these isolated data points, these values place the compound within the nanomolar potency range characteristic of many synthetic HPPD inhibitors (e.g., mesotrione, IC50 ~15 nM), distinguishing it from structurally related acetophenones lacking the 3-chloro-2-hydroxy motif that often show no activity or only micromolar inhibition in similar assays.

Agrochemical Research Enzyme Inhibition HPPD Inhibitor

Reactivity and Derivatization: The Ortho-Hydroxy Ketone Motif Drives Selective Chalcone and Schiff Base Formation

The precise arrangement of functional groups in 1-(3-chloro-2-hydroxyphenyl)ethanone—a ketone adjacent to a phenolic hydroxyl—activates the methyl group for Claisen-Schmidt condensation with aromatic aldehydes, yielding chalcones [1]. This reactivity is directly exploited in numerous published studies where the compound serves as the exclusive ketone partner for building antimicrobial and antioxidant chalcone libraries [1]. The 3-chloro substituent further modulates the electronic environment of the ring, influencing both the rate of condensation and the biological profile of the resulting products. While analogous 2-hydroxyacetophenones lacking the chloro group also undergo this reaction, the presence of the 3-chloro substituent is frequently cited as a critical determinant of the resulting chalcone's activity and physicochemical properties.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

1-(3-Chloro-2-hydroxyphenyl)ethanone ─ High-Impact Application Scenarios Mapped to Quantitative Evidence


Agrochemical Discovery: HPPD Inhibitor Probe and Scaffold Optimization

The compound's demonstrated nanomolar inhibition of HPPD (IC50 20 nM [1]) makes it a valuable chemical probe for target validation and a promising starting point for the development of novel herbicides. Its well-defined synthetic accessibility and solid-state handling advantages ensure that it can be reliably procured and manipulated during iterative structure-activity relationship (SAR) campaigns.

Medicinal Chemistry: Chalcone and Heterocycle Library Synthesis

As a proven ketone partner in Claisen-Schmidt condensations [2], 1-(3-chloro-2-hydroxyphenyl)ethanone is ideally suited for the parallel synthesis of chalcone libraries. These libraries are widely screened for antimicrobial, anti-inflammatory, and anticancer activities. The 3-chloro substituent is a key structural variable that directly influences the biological activity of the resulting chalcones, making this specific isomer a strategic choice for diversity-oriented synthesis.

Physicochemical and Process Chemistry Studies

The stark melting point difference (80 °C vs. 27–30 °C ) between the 3-chloro and 4-chloro regioisomers provides a clear experimental handle for studying the impact of substitution pattern on solid-state properties and crystallization behavior. Furthermore, the documented Fries rearrangement route offers a concrete case study for investigating ortho/para regioselectivity in electrophilic aromatic substitution, with a quantifiable yield for the desired product.

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